6-Chloro-7-fluoro-3-methyl-1H-indazole
Description
6-Chloro-7-fluoro-3-methyl-1H-indazole is a halogenated indazole derivative characterized by a bicyclic aromatic structure with a fused benzene and pyrazole ring. The compound features chloro (Cl) and fluoro (F) substituents at positions 6 and 7, respectively, and a methyl group at position 2. Indazoles are widely studied in medicinal chemistry due to their role as kinase inhibitors, anti-cancer agents, and intermediates in drug synthesis . The presence of fluorine enhances metabolic stability and lipophilicity, while the methyl group may improve bioavailability by reducing steric hindrance in binding interactions.
Properties
Molecular Formula |
C8H6ClFN2 |
|---|---|
Molecular Weight |
184.60 g/mol |
IUPAC Name |
6-chloro-7-fluoro-3-methyl-2H-indazole |
InChI |
InChI=1S/C8H6ClFN2/c1-4-5-2-3-6(9)7(10)8(5)12-11-4/h2-3H,1H3,(H,11,12) |
InChI Key |
ZZQWOBGSDOHMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NN1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-fluoro-3-methyl-1H-indazole typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N–N bond in DMSO under an O2 atmosphere . Another method involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine .
Industrial Production Methods
Industrial production methods for indazoles often utilize metal-catalyzed synthesis due to their efficiency and high yields. These methods minimize the formation of undesirable byproducts and are scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogen atoms (chlorine and fluorine) on the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Transition metal catalysts such as Cu(OAc)2.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the halogen atoms can lead to the formation of various substituted indazoles .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 6-Chloro-7-fluoro-3-methyl-1H-indazole is its role as an anticancer agent. Research has demonstrated that compounds containing indazole scaffolds can inhibit various cancer-related pathways.
- Targeting KRAS Mutations : A recent patent highlights the use of compounds similar to 6-Chloro-7-fluoro-3-methyl-1H-indazole as covalent inhibitors of mutant KRAS proteins, particularly the G12C mutation, which is prevalent in several cancers including lung cancer. These compounds can form covalent bonds with cysteine residues in mutant proteins, effectively inhibiting their function and potentially leading to reduced tumor growth .
Inhibition of Tyrosine Kinases
Indazole derivatives, including 6-Chloro-7-fluoro-3-methyl-1H-indazole, have been explored for their inhibitory effects on tyrosine kinases, which play crucial roles in cell signaling and proliferation.
- Fibroblast Growth Factor Receptors (FGFR) : Several studies have reported that indazole derivatives can act as potent inhibitors of FGFRs. For instance, modifications to the indazole structure have shown promising results against FGFR1 and FGFR2, suggesting that 6-Chloro-7-fluoro-3-methyl-1H-indazole could be optimized for enhanced activity against these targets .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of 6-Chloro-7-fluoro-3-methyl-1H-indazole is crucial for optimizing its pharmacological properties.
Modifications and Their Effects
Research indicates that substituting different groups at specific positions on the indazole ring can significantly affect biological activity. For example:
- Fluorine Substituents : The introduction of fluorine atoms at certain positions has been shown to enhance binding affinity to target proteins, making the compound more effective as an inhibitor .
| Modification | Position | Effect on Activity |
|---|---|---|
| Fluorine | 6 | Increased binding affinity |
| Methyl | 3 | Enhanced potency against cancer cell lines |
Clinical Relevance
A notable case study involved a series of indazole derivatives tested for their effectiveness against melanoma cell lines. The study found that specific modifications to the indazole structure resulted in compounds with IC50 values in the low nanomolar range, indicating strong antiproliferative activity .
Recent Developments
Recent advancements have focused on developing dual inhibitors that target both wild-type and mutant forms of kinases involved in cancer progression. The design strategies employed in these studies often include variations of indazoles like 6-Chloro-7-fluoro-3-methyl-1H-indazole .
Mechanism of Action
The mechanism of action of 6-Chloro-7-fluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 6-Chloro-7-fluoro-3-methyl-1H-indazole, a comparison is made with three related heterocyclic compounds:
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound A)
- Structural Differences: Compound A contains a benzodithiazine ring system with a sulfone group (SO₂) at position 1, contrasting with the indazole core of the target compound. Substituents: A methylhydrazino group at position 3 and a carboxylate ester at position 7, differing from the methyl and fluoro groups in the indazole derivative.
- Physicochemical Properties :
- Synthetic Pathway :
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (Compound B)
- Structural Differences :
- Benzoimidazole core with a fused benzene and imidazole ring, differing in nitrogen placement compared to indazole.
- Substituents: A 5-fluoro group and a benzodioxolyloxy moiety, contrasting with the 6-chloro-7-fluoro arrangement in the target compound.
- Biological Relevance: Benzoimidazole derivatives are known for anti-inflammatory and antimicrobial activities, whereas indazoles are more commonly associated with kinase inhibition .
- Synthetic Route :
3-Methyl-1H-indazole (Compound C)
- Structural Differences :
- Lacks halogen substituents, featuring only a methyl group at position 3.
- Physicochemical Properties :
- Lower molecular weight (132.2 g/mol) and higher volatility due to the absence of halogens.
- Reduced metabolic stability compared to halogenated analogs, as fluorine and chlorine resist oxidative degradation.
Comparative Data Table
Key Research Findings
- Solubility: Compared to Compound A (polar carboxylate and sulfone groups), the target compound is less water-soluble but more lipid-permeable due to its nonpolar methyl group and halogens.
- Synthetic Challenges : Fluorination at position 7 requires precise control to avoid regioisomeric byproducts, as seen in the synthesis of Compound B .
Biological Activity
6-Chloro-7-fluoro-3-methyl-1H-indazole is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities, particularly in oncology. This article explores the compound's synthesis, biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 6-chloro-7-fluoro-3-methyl-1H-indazole typically involves multi-step reactions that include halogenation and substitution processes. The compound can be derived from various indazole precursors through methods such as Suzuki coupling or direct halogenation, which allows for the introduction of chlorine and fluorine atoms at specific positions on the indazole ring .
Antitumor Activity
Recent studies have highlighted the antitumor properties of 6-chloro-7-fluoro-3-methyl-1H-indazole. Notably, a study demonstrated that this compound exhibited significant inhibitory effects on the K562 cell line, with an IC50 value of 5.15 µM. In contrast, it showed a higher IC50 value of 33.2 µM against normal human embryonic kidney cells (HEK-293), indicating a selective cytotoxicity towards cancer cells .
Table 1: Antitumor Activity of 6-Chloro-7-fluoro-3-methyl-1H-indazole
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| K562 (Cancer) | 5.15 | - |
| HEK-293 (Normal) | 33.2 | 6.43 |
Case Studies
In a detailed investigation involving various concentrations of the compound, researchers observed that treatment with 10 µM led to approximately 9.64% total apoptosis, while higher concentrations (12 µM and 14 µM) resulted in 16.59% and 37.72% apoptosis rates, respectively. This indicates a clear dose-response relationship supporting the potential use of this compound in cancer therapy .
Other Biological Activities
Beyond its antitumor effects, indazole derivatives like 6-chloro-7-fluoro-3-methyl-1H-indazole have been explored for other therapeutic potentials such as antimicrobial and anti-inflammatory activities. The indazole scaffold is recognized for its versatility in medicinal chemistry, leading to compounds with varying pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
